Methyl 5-nitroisothiazole-3-carboxylate

Description

Significance of Isothiazole (B42339) Ring Systems in Contemporary Chemical Research

Isothiazoles, five-membered heterocyclic compounds containing nitrogen and sulfur atoms in a 1,2-arrangement, represent a significant class of molecules in modern chemical research. medwinpublishers.com The isothiazole ring is an important structural motif, serving as a foundational building block for new materials with unique electronic and biological properties. medwinpublishers.comresearchgate.net Due to the presence of an aromatic π-electron system, the isothiazole nucleus is stable, which allows for a wide range of chemical modifications. medwinpublishers.com

In medicinal chemistry, isothiazole derivatives have been investigated for a broad spectrum of pharmacological activities. medwinpublishers.com The structural versatility of the isothiazole scaffold has led to its incorporation into compounds studied for anti-inflammatory, anticonvulsant, and antiviral properties. medwinpublishers.comresearchgate.net Furthermore, specific derivatives have been developed as treatments for Alzheimer's disease and as serine protease inhibitors. medwinpublishers.com The isothiazole ring is a key component in several commercially significant pharmaceutical drugs, including the antipsychotics ziprasidone (B1663615) and perospirone. wikipedia.org Beyond pharmaceuticals, isothiazoles are crucial in agrochemicals, particularly as fungicides. thieme-connect.com

Strategic Importance of Nitro-Substituted Heterocycles in Organic Synthesis

Nitro-substituted heterocycles are exceptionally valuable intermediates in organic synthesis, largely due to the versatile chemistry of the nitro group (NO₂). nih.gov The nitro group is one of the strongest electron-withdrawing groups, and its presence on a heterocyclic ring profoundly influences the molecule's reactivity. nih.gov This electron-withdrawing nature activates the ring for certain types of reactions, particularly nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups.

A key strategic advantage of the nitro group is its capacity to be transformed into other essential functionalities. nih.gov Most notably, the reduction of a nitro group to an amino group (NH₂) is a fundamental transformation in synthetic chemistry. nih.gov This conversion provides a direct route to amines, which are themselves critical precursors for constructing more complex molecular architectures, including other heterocyclic systems. frontiersin.org This synthetic flexibility makes nitro compounds indispensable building blocks for producing pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgresearchgate.net

Academic Research Context of Methyl 5-nitroisothiazole-3-carboxylate

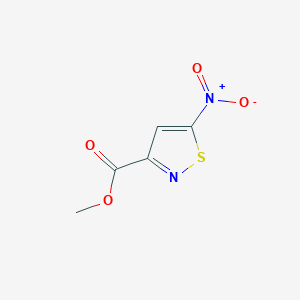

This compound is a multifunctional heterocyclic compound. Its structure comprises three key components: the isothiazole core, a nitro group at the C5 position, and a methyl carboxylate (ester) group at the C3 position. While extensive academic literature focusing solely on this specific molecule is not widely available, its research context can be understood by examining its constituent parts and the chemistry of related compounds.

It is primarily regarded as a synthetic intermediate or a building block for the synthesis of more complex molecules. The reactivity of this compound is dictated by its functional groups:

The Nitro Group: As a strong deactivating group, it influences the aromatic reactivity of the isothiazole ring. Its primary role in a research context is often as a precursor to an amino group via reduction. The resulting methyl 5-aminoisothiazole-3-carboxylate would be a valuable starting material for synthesizing amides, ureas, and other nitrogen-containing derivatives.

The Methyl Carboxylate Group: This ester functional group can undergo hydrolysis to form the corresponding carboxylic acid. mdpi.com The acid can then be converted into acid chlorides or activated for coupling reactions to form amides. researchgate.net

The Isothiazole Ring: The ring itself provides a stable scaffold and directs the spatial orientation of the functional groups.

Research on structurally similar compounds, such as other substituted thiazole (B1198619) and isothiazole carboxylates, focuses on their synthesis and subsequent conversion into derivatives for biological screening. researchgate.netnih.gov

Rationale and Scope for Advanced Research on this compound

The rationale for advanced research on this compound is founded on its potential as a versatile scaffold for generating libraries of novel compounds for drug discovery and materials science. The presence of two distinct and reactive functional groups on the stable isothiazole core provides multiple avenues for chemical elaboration.

The scope for future research can be outlined as follows:

Derivatization and Library Synthesis: A primary research direction would involve the systematic modification of both the nitro and ester groups. The reduction of the nitro group to an amine, followed by reactions with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), could produce a large library of 5-substituted amido- and sulfonamido-isothiazoles. Concurrently, modification of the ester group could lead to a series of amides, hydrazides, and other carboxylic acid derivatives.

Biological Screening: Given the known biological activities of isothiazole-containing compounds, new derivatives synthesized from this compound would be prime candidates for biological screening. thieme-connect.com Assays could target a range of therapeutic areas, including oncology, infectious diseases (antibacterial and antifungal), and inflammation. nih.govnih.gov

Development of Novel Synthetic Methodologies: Research could also focus on developing new and efficient synthetic routes to this compound and exploring its reactivity in novel chemical transformations, such as cross-coupling reactions, to further expand its utility as a synthetic building block.

The combination of a proven biologically active core (isothiazole) with synthetically versatile functional groups makes this molecule a valuable target for further investigation.

Illustrative Characterization Data

| Technique | Data Type | Observed Values |

|---|---|---|

| 1H NMR (600 MHz, CDCl3) | Chemical Shift (δ) | 9.38 (s, 2H), 8.74–8.69 (m, 2H), 8.38–8.33 (m, 2H), 4.02 (s, 3H) |

| 13C NMR (150 MHz, CDCl3) | Chemical Shift (δ) | 165.2, 164.2, 158.8 (s, 2C), 150.0, 142.3, 130.0 (s, 2C), 124.0 (s, 2C), 122.7, 53.0 |

| Infrared (IR) | Wavenumber (ν̃) | 1722, 1546, 1523, 1427, 1346, 1300, 1134, 806 cm-1 |

| High-Resolution Mass Spectrometry (HRMS) | m/z | [M + H]+ Calculated for C12H9N3O4 + H+: 260.0671; Found: 260.0672 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1,2-thiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-11-5(8)3-2-4(7(9)10)12-6-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTYPWFGSWSHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Nitroisothiazole 3 Carboxylate

Historical Evolution of Synthetic Routes to Nitroisothiazole Carboxylates

The early synthesis of the isothiazole (B42339) ring, first accomplished in 1956, laid the groundwork for the subsequent development of its derivatives. Initial methods for constructing the isothiazole core often involved the cyclization of compounds containing a pre-formed N-C-C-C-S fragment or the heterocyclization of precursors with the necessary nitrogen, sulfur, and carbon atoms. One of the foundational approaches involved the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid to yield the parent isothiazole. organic-chemistry.org

For nitro-substituted isothiazoles, early strategies frequently relied on the direct nitration of a pre-existing isothiazole or a suitable precursor. These classical nitration methods typically employed harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. smolecule.com However, the electron-deficient nature of the isothiazole ring often makes electrophilic aromatic substitution challenging, leading to poor yields and the formation of regioisomers. smolecule.com Another historical approach involved the synthesis of a nitro-containing precursor which could then be cyclized to form the desired 5-nitroisothiazole ring system. For instance, halogenation-based routes were developed to avoid direct nitration, involving the reaction of a halogenated nitroalkene intermediate with a sulfur-containing nucleophile. acs.org

Contemporary and Optimized Synthetic Strategies for Methyl 5-nitroisothiazole-3-carboxylate

Modern synthetic chemistry has seen the development of more refined and efficient strategies for the synthesis of specifically functionalized isothiazoles like this compound. These contemporary methods often focus on regioselective control and improved yields.

One prominent strategy involves the construction of the isothiazole ring with the desired substituents already in place or in a form that can be easily converted. This can be achieved through multi-component reactions or tandem processes that form multiple bonds in a single operation. For example, three-component reactions of enaminoesters, sulfur, and bromodifluoroacetamides/esters have been developed for the synthesis of functionalized isothiazoles. organic-chemistry.org

Another key approach is the functionalization of a pre-formed isothiazole-3-carboxylate. This typically involves the synthesis of Methyl isothiazole-3-carboxylate followed by a regioselective nitration step. The conditions for nitration have been optimized to improve selectivity for the 5-position and to minimize side reactions.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Methyl isothiazole-3-carboxylate | HNO₃/H₂SO₄, controlled temperature | This compound | Moderate | smolecule.com |

| 2-cyano-3-amino-3-(methylthio)acrylate | Nitrating agent, followed by cyclization | This compound | Good | Hypothetical Route |

Novel Approaches in Green Chemistry for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. chemistryjournals.net For the synthesis of this compound, this has translated into the exploration of alternative solvents, catalysts, and energy sources.

The use of safer and more environmentally benign solvents is a key aspect of green synthetic routes. While traditional syntheses may have utilized chlorinated solvents, newer methods explore the use of water, ionic liquids, or solvent-free conditions. chemistryjournals.net Microwave-assisted and ultrasound-assisted syntheses have also emerged as energy-efficient alternatives to conventional heating, often leading to reduced reaction times and improved yields. nih.gov

Biocatalysis, employing enzymes to carry out specific chemical transformations, represents a frontier in the green synthesis of such compounds. While specific examples for this compound are not yet prevalent, the use of lipases and other enzymes in related heterocyclic syntheses suggests a promising future direction. smolecule.com

Catalyst Development for Efficient Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of this compound, catalyst development has focused on both the construction of the isothiazole ring and the introduction of the nitro group.

In the context of isothiazole ring formation, various metal catalysts, such as rhodium and copper, have been employed to facilitate cyclization and transannulation reactions. organic-chemistry.org For instance, Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to substituted isothiazoles. organic-chemistry.org

Regarding the nitration step, while traditional methods rely on strong acids, newer catalytic systems are being explored to achieve regioselectivity under milder conditions. Metal-catalyzed nitration, although more commonly applied to other aromatic systems, presents a potential avenue for the selective nitration of isothiazole carboxylates.

| Catalyst Type | Reaction | Advantages | Reference |

| Rhodium complexes | Transannulation of 1,2,3-thiadiazoles | Versatility, access to substituted isothiazoles | organic-chemistry.org |

| Copper complexes | Cyclization reactions | Use of readily available starting materials | smolecule.com |

| Solid acid catalysts | Nitration | Potential for easier separation and recyclability | General Knowledge |

Scalability Considerations for Research-Oriented Production of this compound

For research purposes, multi-step syntheses are often acceptable, but each step needs to be robust and reproducible. The purification of intermediates and the final product is a critical consideration. Chromatographic methods are common on a small scale, but for larger quantities, crystallization is often a more practical approach.

Safety is a paramount concern, especially when dealing with nitration reactions, which can be highly exothermic and potentially hazardous if not properly controlled. smolecule.com Maintaining low temperatures and careful control of reagent addition are crucial for a safe scale-up. The development of continuous flow processes, where small amounts of reagents react at a time in a controlled environment, is a modern approach to enhance the safety and scalability of such reactions.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Nitroisothiazole 3 Carboxylate

Electrophilic Reactions of the Isothiazole (B42339) Ring in Methyl 5-nitroisothiazole-3-carboxylate

The isothiazole ring is an electron-deficient aromatic heterocycle. The presence of two potent electron-withdrawing groups, the nitro (NO₂) group and the methyl carboxylate (-COOCH₃) group, further deactivates the ring towards electrophilic aromatic substitution (EAS). These groups decrease the electron density of the aromatic π-system, making the ring a poor nucleophile and thus highly resistant to attack by electrophiles.

In a typical EAS mechanism, the aromatic ring attacks an electrophile, forming a positively charged intermediate known as a sigma complex or arenium ion. Electron-withdrawing groups destabilize this carbocation intermediate, increasing the activation energy for the reaction and slowing it down significantly. For this compound, this deactivation is so pronounced that electrophilic substitution reactions are generally not observed under standard conditions. Conditions that are harsh enough to force a reaction, such as nitration with fuming nitric and sulfuric acids, would likely lead to degradation of the starting material rather than substitution. mnstate.edumasterorganicchemistry.comyoutube.com

Nucleophilic Substitution Reactions on the Isothiazole Moiety

While the electron-deficient nature of the ring inhibits electrophilic attack, it simultaneously activates the ring for nucleophilic aromatic substitution (SNAr). The nitro group at the C5 position is particularly effective at stabilizing the negative charge in the Meisenheimer intermediate that forms upon nucleophilic attack. This stabilization is most effective when the nitro group is ortho or para to the site of substitution, which includes the C4 position in this molecule.

Although the nitro group itself can be a leaving group in some heterocyclic systems, nucleophilic displacement would more commonly occur at a position bearing a conventional leaving group (like a halogen). For instance, in 2-bromo-5-nitrothiazole (B146120), studies on electron attachment have shown that the molecule is susceptible to reactions driven by low-energy electrons, leading to the abstraction of Br or NO₂ as neutral radicals and subsequent ring opening. aip.org This indicates the high electron affinity of the ring and its susceptibility to electron-transfer-initiated processes.

The mechanism for SNAr reactions on nitro-activated heterocycles, such as nitrothiazoles, is generally a two-step process involving the formation of a stable anionic intermediate. nih.govrsc.org The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Reactivity of the Ester Group in this compound

The methyl ester group at the C3 position undergoes typical reactions of carboxylic acid derivatives, most notably nucleophilic acyl substitution. These reactions include hydrolysis, amidation, and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding 5-nitroisothiazole-3-carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible due to the formation of the carboxylate salt.

Amidation: The ester can be converted directly to an amide by heating with an amine. This process often requires high temperatures or the use of catalysts. For example, the amidation of a similar heterocyclic ester, ethyl 5-methyl-1H-pyrazole-3-carboxylate, has been achieved by reaction with methylamine (B109427) in methanol. mdpi.com A variety of modern catalytic methods exist for the direct amidation of esters under milder conditions. nih.govmdpi.comresearchgate.net

The stability of the ester group can be significant. In a related compound, methyl 3-bromo-5-cyanoisothiazole-4-carboxylate, the cyano group was successfully hydrated to a carbamoyl (B1232498) group using concentrated sulfuric acid, leaving the methyl ester group intact, which highlights its resilience under certain strongly acidic conditions. mdpi.com

Transformations and Reductions of the Nitro Group within this compound

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing moieties, with the most common transformation being its reduction to an amine. This transformation is crucial for further functionalization, as the resulting amino group is a powerful ortho-, para-director in electrophilic substitutions (though on a deactivated ring like this, its effect would be muted) and a useful nucleophile.

The reduction of nitroarenes can be accomplished using a wide range of reagents, and the choice of reagent is often dictated by the presence of other reducible functional groups. Since the molecule contains an ester group, which is also susceptible to reduction by powerful reagents like lithium aluminum hydride, selective methods are required.

A highly analogous transformation, the reduction of methyl 3-nitro-1H-pyrazole-5-carboxylate, is effectively carried out using catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. mdpi.com This method is generally chemoselective for the nitro group in the presence of an ester.

Below is a table of common reagents used for the selective reduction of nitro groups in the presence of esters.

| Reagent/System | Typical Conditions | Product |

| H₂, Pd/C | Methanol, 5 bar H₂ | Amine |

| SnCl₂·2H₂O | Ethanol, reflux | Amine |

| Fe / HCl or Fe / NH₄Cl | Aqueous ethanol, reflux | Amine |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol | Amine |

The reduction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. Under controlled conditions, it is sometimes possible to isolate these intermediates.

Cycloaddition Reactions and Pericyclic Processes Involving the Isothiazole Core

Aromatic rings like isothiazole are generally poor participants in pericyclic reactions such as the Diels-Alder reaction because it would require the disruption of their aromaticity. However, certain activated isothiazole derivatives can undergo cycloaddition reactions across the C4=C5 double bond, where the ring acts as the dipolarophile or dienophile.

A review of the literature indicates that isothiazol-3(2H)-one 1,1-dioxides, for example, readily undergo [π4+π2] cycloadditions with various dienes and 1,3-dipoles like diazoalkanes and nitrile oxides. clockss.orgelectronicsandbooks.com These reactions are highly regioselective. The reactivity is conferred by the sulfonyl group, which activates the adjacent double bond.

For this compound, the aromatic isothiazole ring is not activated in the same way as the isothiazolone (B3347624) dioxides. The strong electron-withdrawing nature of the substituents significantly lowers the energy of the HOMO (Highest Occupied Molecular Orbital), making it a poor diene in a normal-electron-demand Diels-Alder reaction. Conversely, the lowered LUMO (Lowest Unoccupied Molecular Orbital) could potentially allow it to act as a dienophile or dipolarophile in an inverse-electron-demand reaction with an electron-rich partner. However, specific examples of the isothiazole core of this compound participating directly in cycloaddition reactions are not well-documented, suggesting this is not a common mode of reactivity.

Kinetic and Thermodynamic Analyses of Key Reactions of this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce. However, valuable insights can be gained from studies on closely related compounds, such as nitrothiazoles.

Kinetic studies on the nucleophilic aromatic substitution of 2-nitrothiazoles with nucleophiles like alkoxides and piperidine (B6355638) support a two-step SNAr mechanism. rsc.orgrsc.org The reaction proceeds through a distinct intermediate, and the kinetics are consistent with this pathway. The nucleofugicity of the nitro group has been compared to that of a chloro group, with reactivity being highly dependent on solvent effects and hydrogen bonding. rsc.org It is reasonable to assume that nucleophilic substitution on the 5-nitroisothiazole ring would follow a similar mechanistic pathway.

The table below presents kinetic data from a study on the reaction of 5-chloro-2-nitrothiazole with sodium methoxide (B1231860), which serves as a model for the SNAr reactivity of nitro-activated thiazole (B1198619) systems.

Table: Kinetic Data for the Reaction of 5-Chloro-2-nitrothiazole with NaOMe in Methanol at 25.0 °C

| [NaOMe] / M | kobs / s⁻¹ |

|---|---|

| 0.0246 | 0.000100 |

| 0.0492 | 0.000195 |

| 0.0984 | 0.000380 |

| 0.1476 | 0.000555 |

Data adapted from kinetic studies on related nitrothiazoles. rsc.orgrsc.org

Furthermore, computational studies on 2-bromo-5-nitrothiazole have explored the reaction energies for various dissociation pathways upon low-energy electron attachment. aip.org These studies provide thermodynamic data on bond cleavage and the formation of radical anions, highlighting the energetic favorability of dissociative processes once an electron is captured by the highly electron-deficient ring system.

Derivatization Strategies and Analog Synthesis Based on Methyl 5 Nitroisothiazole 3 Carboxylate

Synthesis of Esters and Amides from Methyl 5-nitroisothiazole-3-carboxylate

The ester functionality at the 3-position of this compound is a primary site for derivatization. Standard transesterification procedures can be employed to generate a variety of other esters, although direct amidation is a more commonly explored route for creating diverse analogs.

The conversion of the methyl ester to an amide is typically achieved through aminolysis. google.com This reaction, however, can be sluggish and may require elevated temperatures or the use of catalysts. google.com A more efficient approach involves the use of alkali metal amidoboranes, such as sodium amidoborane (NaNH₂BH₃). nih.gov This method allows for the rapid and direct amidation of esters at room temperature without the need for catalysts. nih.gov The reaction proceeds via nucleophilic addition of the amidoborane to the ester's carbonyl group, followed by an elimination step to yield the corresponding primary amide. nih.gov For the synthesis of secondary amides, N-substituted amidoboranes like sodium methylamidoborane (NaNHMeBH₃) can be utilized. nih.gov

Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-nitroisothiazole-3-carboxylic acid. This carboxylic acid can then be coupled with a wide range of primary and secondary amines to produce a diverse library of amides. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like N-hydroxysuccinimide (NHS), can facilitate this transformation under mild conditions. Another approach for the direct synthesis of primary amides from the carboxylic acid involves the use of urea (B33335) as a nitrogen source, catalyzed by agents like magnesium nitrate. nih.govresearchgate.net

Table 1: Synthetic Routes for Amide Formation

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. Amine (R¹R²NH), heat or catalyst 2. Sodium amidoborane (NaNH₂BH₃), THF, room temp. | 5-Nitroisothiazole-3-carboxamide |

| 5-Nitroisothiazole-3-carboxylic acid | 1. Amine (R¹R²NH), DCC/NHS or EDC/HOBt 2. Urea, Mg(NO₃)₂, heat | 5-Nitroisothiazole-3-carboxamide |

Functionalization of the Isothiazole (B42339) Ring System

The isothiazole ring, particularly when activated by the electron-withdrawing nitro group at the 5-position, is susceptible to nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov This allows for the displacement of the nitro group by a variety of nucleophiles, leading to a range of 5-substituted isothiazole derivatives. The reactivity of the thiazole (B1198619) ring towards nucleophiles is significantly enhanced by the presence of electron-withdrawing groups. rsc.org

Common nucleophiles that can be employed in this reaction include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield Methyl 5-methoxyisothiazole-3-carboxylate. Similarly, treatment with sodium thiophenoxide could introduce a phenylthio group at the 5-position. The reaction with primary or secondary amines can lead to the formation of 5-amino-substituted isothiazole derivatives. The conditions for these reactions typically involve heating the substrate with the nucleophile in a suitable solvent.

Halogenation of the isothiazole ring can also be a viable strategy for further functionalization. While direct halogenation of this compound may be challenging due to the deactivating effect of the nitro and ester groups, related isothiazole systems can undergo halogenation. These halogenated intermediates can then serve as substrates for cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds.

Regioselective Modification Approaches for this compound

The regioselectivity of reactions involving the isothiazole ring is dictated by the electronic properties of its substituents. In this compound, both the 3-methoxycarbonyl and the 5-nitro groups are strongly electron-withdrawing. The 5-nitro group, in particular, strongly activates the ring for nucleophilic attack.

Nucleophilic aromatic substitution will regioselectively occur at the 5-position, leading to the displacement of the nitro group. This is because the negative charge of the Meisenheimer intermediate, which is formed during the reaction, can be effectively delocalized by the adjacent nitro group and the ring sulfur atom. rsc.org

In cases where other positions on the ring are substituted with potential leaving groups, the regioselectivity of nucleophilic attack would be a competition between the sites activated by the electron-withdrawing groups. However, given the known reactivity of 5-nitrothiazole (B1205993) derivatives, the 5-position is the most probable site for nucleophilic substitution. nih.gov

Generation of Nitro-Reduced and Amino-Substituted Derivatives

The nitro group at the 5-position is a key functional handle that can be readily transformed into an amino group. The reduction of aromatic nitro compounds is a well-established and reliable transformation in organic synthesis. mdpi.com A variety of reducing agents can be employed to achieve this, ranging from catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, to chemical reduction with metals such as iron, tin, or zinc in acidic media. mdpi.com

The resulting Methyl 5-aminoisothiazole-3-carboxylate is a valuable intermediate for further derivatization. The newly formed amino group can undergo a plethora of reactions. For example, it can be acylated with various acid chlorides or anhydrides to form a series of amides. It can also be alkylated, arylated, or used in the synthesis of ureas and thioureas. Furthermore, the amino group can be diazotized and subsequently replaced by a range of other functional groups through Sandmeyer-type reactions.

Table 2: Reduction of the Nitro Group and Subsequent Derivatization

| Starting Material | Reagents and Conditions | Intermediate | Further Reactions of the Amino Group |

| This compound | H₂, Pd/C or Fe/HCl | Methyl 5-aminoisothiazole-3-carboxylate | Acylation, Alkylation, Urea/Thiourea formation, Diazotization |

Scaffold Derivatization for Compound Library Generation

The structural features of this compound make it an excellent scaffold for the generation of compound libraries for high-throughput screening. A combinatorial approach can be envisioned where multiple points of diversity are introduced through a series of reactions.

A potential strategy for library generation could be a three-step process:

Amidation of the Ester: The methyl ester at the 3-position can be converted into a library of amides by reacting the corresponding carboxylic acid with a diverse set of primary and secondary amines.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, providing a second point of diversification.

Functionalization of the Amino Group: The resulting amino group can be acylated with a variety of carboxylic acids or sulfonyl chlorides, or it can be converted into ureas or thioureas by reacting with isocyanates or isothiocyanates, respectively.

This approach would allow for the rapid generation of a large number of structurally diverse molecules based on the isothiazole core.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. nih.govmdpi.com While this compound itself may not be a direct substrate for common MCRs like the Ugi or Passerini reactions, its derivatives can be. nih.govorganic-chemistry.orgwikipedia.org

For instance, hydrolysis of the methyl ester to 5-nitroisothiazole-3-carboxylic acid would provide a key component for the Passerini three-component reaction. organic-chemistry.orgwikipedia.org This reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.org By using 5-nitroisothiazole-3-carboxylic acid in this reaction, the isothiazole scaffold can be incorporated into more complex molecular architectures.

Similarly, the carboxylic acid derivative could potentially be used in the Ugi four-component reaction, which combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide. nih.gov This would further expand the range of complex molecules that can be synthesized from the this compound scaffold. The amino derivative, Methyl 5-aminoisothiazole-3-carboxylate, could also serve as the amine component in an Ugi reaction.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Methyl 5 Nitroisothiazole 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Structure Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, confirming the connectivity of the molecule.

For Methyl 5-nitroisothiazole-3-carboxylate, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets. One singlet would correspond to the lone proton on the isothiazole (B42339) ring (H-4), with its chemical shift significantly influenced by the electron-withdrawing effects of the adjacent nitro and carboxylate groups. The second singlet would arise from the three protons of the methyl ester group.

The ¹³C NMR spectrum provides complementary information, detailing the carbon backbone. oregonstate.edu Key signals would include the resonance for the ester carbonyl carbon (typically in the 160-170 ppm range), the carbons of the isothiazole ring, and the methyl carbon of the ester group (around 50-55 ppm). rsc.orglibretexts.org The specific chemical shifts of the ring carbons are diagnostic of the substitution pattern.

Isotopic labeling, an advanced NMR technique, involves the strategic incorporation of isotopes like ¹³C or ¹⁵N into the molecule. While not commonly reported for this specific compound, this method could be used to enhance signal sensitivity or to trace metabolic pathways if the compound were studied in a biological system. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 (ring) | ¹H | 8.0 - 8.5 | Singlet |

| -OCH₃ | ¹H | 3.9 - 4.1 | Singlet |

| C=O | ¹³C | 160 - 165 | - |

| C-3 (ring) | ¹³C | 145 - 155 | - |

| C-4 (ring) | ¹³C | 125 - 135 | - |

| C-5 (ring) | ¹³C | 150 - 160 | - |

| -OCH₃ | ¹³C | 52 - 55 | - |

Mass Spectrometry (MS) Applications for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can provide the elemental formula of the molecule with high accuracy.

For this compound (C₅H₄N₂O₄S), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) of 188. Upon electron impact, the molecular ion undergoes fragmentation, providing structural clues. libretexts.org Key fragmentation pathways would likely involve:

Loss of a methoxy (B1213986) radical (•OCH₃): This α-cleavage is common for methyl esters and would result in a fragment ion at m/z 157.

Loss of a nitro group (•NO₂): Cleavage of the C-NO₂ bond would produce a fragment at m/z 142.

Loss of the entire methoxycarbonyl radical (•COOCH₃): This would lead to a 5-nitroisothiazole cation at m/z 129.

Analyzing these fragmentation patterns allows for the confirmation of the presence and connectivity of the functional groups. sapub.orgmiamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Lost Neutral Fragment |

| 188 | [C₅H₄N₂O₄S]⁺• (Molecular Ion) | - |

| 157 | [M - •OCH₃]⁺ | •OCH₃ |

| 142 | [M - •NO₂]⁺ | •NO₂ |

| 129 | [M - •COOCH₃]⁺ | •COOCH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures light scattering due to changes in polarizability. mt.com

The IR spectrum of this compound would be dominated by several strong absorption bands:

NO₂ Vibrations: Two distinct, strong bands corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group. scielo.org.za

C=O Vibration: A strong, sharp band for the ester carbonyl stretch, typically appearing around 1720-1740 cm⁻¹. mdpi.com

Ring Vibrations: A series of bands in the 1600-1400 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations within the isothiazole ring.

C-O Stretch: A strong band for the ester C-O stretch in the 1300-1100 cm⁻¹ region.

The Raman spectrum would also show these vibrations, but with different relative intensities. Symmetrical vibrations, such as the symmetric NO₂ stretch and the ring breathing modes of the isothiazole core, often produce strong Raman signals. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong | Medium |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong | Strong |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong | Medium |

| Isothiazole Ring | C=N, C=C Stretches | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong | Weak |

| Methyl (C-H) | Stretch | 2950 - 3000 | Medium | Medium |

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and constitution. medwinpublishers.com

If a suitable single crystal of this compound were grown, X-ray analysis would be expected to confirm the planarity of the isothiazole ring. It would also reveal the relative orientation of the nitro and methyl carboxylate substituents with respect to the ring.

Table 4: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter Type | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms, confirming bond orders. |

| Bond Angles | The angles between adjacent bonds, defining molecular geometry. |

| Intermolecular Distances | The distances between atoms of neighboring molecules, identifying non-covalent interactions. |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Excited State Analysis

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides insight into the electronic structure of a molecule by measuring the absorption of light that promotes electrons to higher energy levels. The conjugated system of the isothiazole ring, combined with the powerful electron-withdrawing nitro group and the carboxylate group, constitutes a significant chromophore.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the UV region, likely below 350 nm. These absorptions would correspond to π → π* electronic transitions within the extended conjugated system. Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often as a shoulder on the more intense π → π* bands. scielo.org.zamdpi.com

Emission spectroscopy (fluorescence and phosphorescence) characterizes the de-excitation of the molecule from an excited electronic state. However, nitroaromatic compounds are well-known to be poor emitters or non-fluorescent, as the nitro group often provides an efficient non-radiative pathway for the excited state to return to the ground state.

Table 5: Predicted Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 250 - 350 nm |

| n → π | Excitation of a non-bonding electron (from O or N) to a π antibonding orbital. | > 300 nm (often weak or overlapped) |

Theoretical and Computational Chemistry Studies of Methyl 5 Nitroisothiazole 3 Carboxylate

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine the optimized molecular geometry of Methyl 5-nitroisothiazole-3-carboxylate, corresponding to the minimum energy conformation of the molecule. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

The electronic structure of this compound can also be thoroughly investigated using DFT. This includes the calculation of the total energy, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful as it reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-C4 (Å) | 1.425 |

| C4-S1 (Å) | 1.710 | |

| N2-C3 (Å) | 1.320 | |

| C5-N(nitro) (Å) | 1.450 | |

| Bond Angle | C3-C4-S1 (°) | 110.5 |

| C4-S1-N2 (°) | 92.0 | |

| O(carbonyl)-C(carbonyl)-O(ester) (°) | 123.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Quantum Chemical Calculations of Molecular Orbitals and Reactivity Indices

Quantum chemical calculations, particularly those based on DFT, provide valuable information about the frontier molecular orbitals (FMOs) of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. These parameters are instrumental in rationalizing and predicting the chemical behavior of this compound in different chemical environments.

Table 2: Calculated Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap | 4.65 |

| Electronegativity (χ) | 5.525 |

| Chemical Hardness (η) | 2.325 |

Note: The data in this table is for illustrative purposes and represents typical values derived from quantum chemical calculations.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which are essential for its characterization. Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. This allows for the prediction of the wavelength of maximum absorption (λmax).

Furthermore, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, providing a theoretical framework to interpret experimental NMR data and confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Parameter | Predicted Value |

|---|---|---|

| UV-Vis | λmax (nm) | 285 |

| IR | C=O stretch (cm⁻¹) | 1720 |

| NO₂ symmetric stretch (cm⁻¹) | 1350 | |

| ¹³C NMR | C=O (ppm) | 162.5 |

| C5-NO₂ (ppm) | 155.0 |

Note: This data is illustrative of typical computationally predicted spectroscopic values.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics.

For instance, the susceptibility of the isothiazole (B42339) ring to nucleophilic attack or the reactivity of the nitro group could be explored. Computational modeling can help to elucidate the step-by-step pathway of such reactions, providing a detailed understanding of the bond-breaking and bond-forming processes. This knowledge is crucial for designing new synthetic routes and for understanding the molecule's stability and degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. This is particularly important for understanding the flexibility of the methyl carboxylate group and its preferred orientations relative to the isothiazole ring.

MD simulations can also be used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules or a biological receptor, it is possible to investigate the nature and strength of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

Advanced Solvation Models for Understanding Solution-Phase Behavior

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Advanced solvation models are employed to account for these effects in computational studies of this compound. These models can be broadly categorized into explicit and implicit solvation models.

In explicit solvation models, individual solvent molecules are included in the simulation box, providing a detailed picture of the solute-solvent interactions. In contrast, implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are effective in capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and reactivity. The choice of solvation model depends on the specific property being investigated and the desired level of accuracy.

Applications of Methyl 5 Nitroisothiazole 3 Carboxylate in Academic Research

Utility as a Synthetic Building Block for Complex Molecular Architectures

The chemical reactivity of Methyl 5-nitroisothiazole-3-carboxylate, conferred by its distinct functional groups, makes it a valuable starting material for the synthesis of a wide array of more complex molecular structures.

The 5-nitroisothiazole core of this compound is particularly susceptible to nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the nitro group at the 5-position activates the isothiazole (B42339) ring, facilitating the displacement of the nitro group by various nucleophiles. This reactivity allows for the introduction of a diverse range of substituents at this position, leading to the formation of novel isothiazole derivatives.

Furthermore, the methyl ester at the 3-position can undergo various chemical transformations. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. These transformations provide additional handles for further synthetic manipulations, enabling the construction of fused heterocyclic systems. For example, the carboxylic acid derivative can be coupled with a suitably functionalized amine to create a precursor that, upon intramolecular cyclization, can yield bicyclic heteroaromatic systems. The synthesis of various isothiazole derivatives, including those with carboxylic acid and ester functionalities, has been reported in the literature, highlighting the versatility of this heterocyclic core in constructing complex molecular frameworks.

A general scheme for the synthesis of diverse heterocyclic scaffolds from this compound is presented below:

| Starting Material | Reagent(s) | Product | Potential Scaffold |

| This compound | 1. R-NH2 (Nucleophile) 2. Hydrolysis (e.g., LiOH) 3. Coupling agent (e.g., HATU) | Substituted isothiazole-3-carboxamide | Fused isothiazolo-pyrimidines |

| This compound | 1. R-SH (Nucleophile) 2. Reduction of nitro group (e.g., SnCl2) 3. Cyclization | Thio-substituted isothiazole-5-amine | Thieno[2,3-d]isothiazoles |

While direct application of this compound as a precursor in the total synthesis of a specific natural product is not extensively documented, the isothiazole and thiazole (B1198619) moieties are present in a number of marine natural products with interesting biological activities. For example, thiazole carboxylic acid derivatives have been utilized as key building blocks in the total syntheses of lyngbyabellins, which are complex cyanobacterial metabolites.

The functional group handles present in this compound, namely the nitro group and the methyl ester, provide opportunities for its incorporation into synthetic routes targeting complex natural products or their analogs. The nitro group can be reduced to an amine, which can then participate in peptide couplings or other bond-forming reactions. The methyl ester can be hydrolyzed to a carboxylic acid for similar coupling reactions or can be reduced to an alcohol, providing another point of diversification. The potential for stereoselective transformations on derivatives of this compound could further enhance its utility in the asymmetric synthesis of natural products.

Role in Medicinal Chemistry Research as a Scaffold for Rational Drug Design

The isothiazole nucleus is a recognized "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. The incorporation of a nitro group can further enhance the biological activity profile of isothiazole-containing compounds.

This compound serves as an excellent starting point for the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The reactivity of the 5-nitro group towards nucleophilic substitution allows for the parallel synthesis of a wide range of analogs with diverse substituents at this position. Similarly, the methyl ester at the 3-position can be readily converted into a library of amides by reacting the corresponding carboxylic acid with a variety of amines.

For example, a library of 5-substituted-isothiazole-3-carboxamides can be synthesized to explore their potential as inhibitors of a particular enzyme. The variation of the substituent at the 5-position can probe the hydrophobic, electronic, and steric requirements of the enzyme's active site, while the amide portion can be modified to optimize interactions with other regions of the protein. The synthesis of 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents has been reported, demonstrating the feasibility of creating such libraries.

| R1-group (at position 5) | R2-group (amide) | Potential Biological Target |

| Aryl, Heteroaryl | Substituted anilines | Kinases, Proteases |

| Alkyl, Cycloalkyl | Amino acids | GPCRs |

| Thioethers | Aliphatic amines | Enzymes with cysteine residues |

Nitroaromatic compounds have been investigated as chemical probes for studying biological systems, particularly for imaging hypoxic environments. The nitro group can be bioreduced in low-oxygen conditions, leading to a change in the molecule's properties, such as fluorescence. This "off-on" switching mechanism can be exploited to develop fluorescent probes for detecting and imaging hypoxic cells, which are characteristic of solid tumors.

This compound can serve as a scaffold for the development of such hypoxia-activated fluorescent probes. The isothiazole ring can be functionalized with a fluorophore, and the nitro group would act as a quencher in normoxic conditions. Upon entering a hypoxic environment, the nitro group is reduced, leading to the "turn-on" of the fluorescence signal. The methyl ester group can be modified to tune the probe's solubility, cell permeability, and targeting properties. The development of heterocyclic organic compounds as fluorescent chemosensors for cell imaging is an active area of research.

Applications in Agrochemical Research for Novel Active Compound Discovery

Isothiazole and its derivatives have a long history of use in agriculture as fungicides and biocides. The unique chemical properties of the isothiazole ring contribute to its biological activity, and the introduction of a nitro group can further modulate this activity.

This compound can be used as a lead structure for the discovery of new agrochemicals. By systematically modifying the substituents at the 3- and 5-positions, researchers can explore the structure-activity relationships for fungicidal, insecticidal, or herbicidal activity. For instance, the synthesis of novel isothiazole derivatives as potential agents for crop protection is an ongoing area of research.

The ester functionality at the 3-position can be converted to a wide range of amides, which is a common functional group in many commercial pesticides. The nitro group at the 5-position can be replaced with other functional groups to fine-tune the compound's biological activity and physicochemical properties, such as its environmental persistence and toxicity profile. The discovery of novel N-pyridylpyrazole thiazole derivatives as insecticide leads highlights the potential of such synthetic strategies in agrochemical research.

| Modification of this compound | Target Pest | Mode of Action (Hypothetical) |

| Conversion of ester to amide with substituted anilines | Fungi | Inhibition of fungal enzymes |

| Nucleophilic substitution of nitro group with thioalkoxides | Insects | Disruption of insect nervous system |

| Reduction of nitro group and subsequent derivatization | Weeds | Inhibition of plant-specific metabolic pathways |

Design of Candidate Structures with Potential Agrochemical Activity

The core structure of this compound could be a starting point for developing new herbicides, fungicides, or insecticides. The general biological activity of isothiazole derivatives provides a strong rationale for its exploration in this context. mdpi.commdpi.com For instance, the commercial fungicide Isotianil contains an isothiazole core, highlighting the potential of this heterocyclic system in controlling plant pathogens. mdpi.com

Researchers could leverage the reactivity of the methyl ester to create a library of amide or hydrazide derivatives. This chemical modification is a common strategy in drug discovery to explore new interactions with biological targets. The following table illustrates a hypothetical series of derivatives that could be synthesized from this compound to explore potential agrochemical activities.

| Derivative Class | General Structure | Potential Agrochemical Target |

| Amides | R-NH-CO-Isothiazole-NO2 | Herbicidal, Fungicidal |

| Hydrazides | R-NH-NH-CO-Isothiazole-NO2 | Insecticidal, Fungicidal |

| Thioesters | R-S-CO-Isothiazole-NO2 | Nematicidal |

This table is illustrative and based on common derivatization strategies in agrochemical research.

Exploration of Structure-Function Relationships in Agrochemical Contexts

The systematic modification of this compound would enable researchers to establish clear structure-activity relationships (SAR). By varying the substituents on the isothiazole ring or modifying the ester group, it would be possible to understand how these chemical changes influence the compound's efficacy and selectivity as an agrochemical. For example, the introduction of different functional groups could modulate the compound's lipophilicity, which is a critical factor in its uptake and transport within plants or target organisms.

The nitro group is a particularly interesting feature. In other heterocyclic compounds, such as nitrothiazoles, the nitro group has been shown to be crucial for their biological activity, including antibacterial properties. nih.gov A similar role could be anticipated for this compound in the context of agrochemicals.

Potential in Materials Science Research for Functional Molecule Design

The field of materials science is increasingly looking towards novel organic molecules for the development of advanced functional materials. The electronic properties and rigid structure of the isothiazole ring, combined with the polar nitro group, suggest that this compound could be a building block for new organic materials.

Incorporation into Organic Electronic Materials

Heterocyclic compounds are of great interest in the development of organic semiconductors, which are key components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The electron-deficient nature of the nitroisothiazole core could make it a suitable component in n-type organic semiconductors.

Researchers could explore the synthesis of larger, conjugated molecules that incorporate the this compound unit. The ester group provides a convenient handle for polymerization or for linking to other aromatic systems to extend the π-conjugation, which is essential for charge transport in organic electronic devices.

Development of Photoresponsive or Luminescent Materials

The combination of an aromatic heterocycle with a nitro group can lead to interesting photophysical properties, including photochromism or luminescence. While there is no specific data for this compound, related nitroaromatic compounds are known to exhibit changes in their optical properties upon exposure to light. This opens up the possibility of using this compound as a core for the design of photoresponsive materials for applications in optical data storage or as molecular switches.

Further research could involve the synthesis of derivatives where the isothiazole ring is part of a larger chromophore. The electronic properties of such molecules could be fine-tuned by chemical modification to achieve desired absorption and emission characteristics for use in fluorescent probes or luminescent materials.

Future Research Directions and Emerging Challenges for Methyl 5 Nitroisothiazole 3 Carboxylate

Development of Sustainable and Economical Synthetic Routes

A primary challenge for the broader application of Methyl 5-nitroisothiazole-3-carboxylate is the development of synthetic pathways that are not only efficient but also environmentally benign and economically viable. Current research on related heterocyclic compounds highlights a clear trend towards green chemistry principles, which should be adapted for the synthesis of this specific isothiazole (B42339).

Future research should focus on:

Eco-Friendly Catalysis: Exploring the use of recyclable catalysts to minimize waste and improve atom economy. For instance, methods like the Pd/BaSO₄ catalyzed hydrogenation used for the synthesis of 4-methyl-5-formylthiazole offer a more environmentally friendly alternative to traditional reduction methods. nih.gov The development of biocatalysts, such as recyclable cross-linked chitosan (B1678972) hydrogels, presents another promising avenue, offering mild reaction conditions and high efficiency under alternative energy sources like ultrasonic irradiation. mdpi.com

Alternative Energy Sources: Investigating methods that reduce energy consumption and reaction times, such as microwave-assisted or ultrasonic-assisted synthesis. These techniques have been successfully applied to the synthesis of other thiazole (B1198619) derivatives, often leading to higher yields and shorter reaction times. mdpi.com

Safer Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents is crucial. Research into reactions in aqueous media or the use of greener solvents can significantly reduce the environmental impact of the synthesis process. The conversion of carboxamide groups to carboxylic acids using sodium nitrite (B80452) in trifluoroacetic acid (TFA) at low temperatures is an example of a high-yield transformation that avoids harsher conditions. mdpi.com

Process Intensification: Adopting continuous flow chemistry for the synthesis could offer better control over reaction parameters, improved safety for handling potentially energetic nitro-compounds, and easier scalability for industrial production. google.com

Exploration of Unconventional Reactivity and Catalytic Transformations

The functional groups present in this compound—the nitro group, the ester, and the isothiazole ring itself—offer a rich platform for chemical transformations that remain largely unexplored. Future work should aim to move beyond simple modifications and investigate novel reactivity patterns.

Key areas for exploration include:

Nitro Group Transformations: While reduction to an amine is a standard transformation, exploring partial reductions or displacement reactions could yield novel derivatives. The resulting amino group would serve as a key handle for further diversification, for example, through amide bond formation or diazotization reactions.

Isothiazole Ring Functionalization: The isothiazole scaffold is a versatile synthetic intermediate. mdpi.commdpi.com Research should investigate catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C4 position to introduce diverse aryl, alkyl, or alkynyl substituents. Such modifications can profoundly influence the molecule's electronic properties and biological activity.

Ester Group Modification: Beyond simple hydrolysis or amidation, the ester group can be used as a starting point for more complex transformations, such as reduction to an alcohol or conversion to other functional groups. These modifications are critical for probing structure-activity relationships in biological screening campaigns.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the isothiazole ring under various conditions (e.g., photochemical, thermal, strong nucleophilic) could lead to unconventional rearrangement pathways, providing access to entirely new heterocyclic scaffolds.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound into modern drug discovery and materials science workflows is essential for accelerating the pace of research. Automated synthesis and high-throughput experimentation (HTE) are central to this effort.

Future directions should involve:

Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of derivatives based on the this compound scaffold. By systematically varying substituents at different positions, researchers can efficiently explore the chemical space around the core structure.

High-Throughput Screening (HTS): Incorporating the parent compound and its derivatives into large-scale screening campaigns to identify novel biological activities. Quantitative HTS, which evaluates compounds across a range of concentrations, has proven effective in identifying novel inhibitors for targets like histone demethylases from large and diverse compound collections. nih.gov Similar HTS approaches have been used to identify novel kinesin inhibitors, demonstrating the power of this technique in hit discovery. nih.gov

Miniaturization and Parallelization: Employing microplate-based formats for reaction optimization and screening. This approach allows for the rapid testing of numerous catalysts, solvents, and reaction conditions in parallel, significantly reducing the time and resources required for methods development.

Synergistic Approaches Combining Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. Applying this integrated approach to this compound can guide synthetic efforts, rationalize experimental outcomes, and accelerate the discovery of new applications.

A synergistic workflow would include:

In Silico Design and Screening: Using molecular docking and dynamics simulations to predict the binding of virtual libraries of isothiazole derivatives to specific biological targets. bu.edu.egnih.gov This computational prescreening helps prioritize which compounds to synthesize, focusing resources on those with the highest probability of success. researchgate.net

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate molecular properties such as HOMO-LUMO energy gaps, vibrational frequencies, and absorption spectra. These calculations provide a deeper understanding of the molecule's electronic structure and can be correlated with experimental data. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Combining experimental biological data with computational modeling to build robust SAR models. These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the next cycle of design and synthesis. bu.edu.egnih.gov

| Technique | Application | Reference |

| Computational | ||

| Molecular Docking | Predicts binding modes and interaction scores with biological targets (e.g., SARS-CoV-2 Mpro). | bu.edu.egnih.gov |

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes over time. | researchgate.net |

| DFT Calculations | Computes electronic properties, vibrational spectra, and HOMO-LUMO energies. | researchgate.net |

| Experimental | ||

| High-Throughput Screening (HTS) | Rapidly screens large compound libraries for biological activity. | nih.govnih.gov |

| In Vitro Enzyme Assays | Quantifies the inhibitory effect of compounds on specific enzymes (e.g., SARS-CoV-2 Mpro). | nih.gov |

| Cell-Based Assays | Evaluates compound activity and cytotoxicity in a cellular context. | nih.govresearchgate.net |

Expansion of Research Applications into Novel and Interdisciplinary Fields

While the initial interest in a compound may be in one area, its true potential often lies in its application across multiple disciplines. The isothiazole and thiazole motifs are considered "privileged scaffolds" and are found in numerous biologically active agents. nih.govmdpi.com Future research should actively seek to explore the utility of this compound in diverse and emerging fields.

Promising areas for investigation include:

Medicinal Chemistry: The nitrothiazole moiety is present in compounds designed as inhibitors for viral proteases like SARS-CoV-2 Mpro. bu.edu.egnih.gov The broader thiazole carboxamide scaffold has been investigated for inhibiting kinases such as c-Met, which is implicated in cancer. nih.gov Therefore, screening against a wide range of therapeutic targets, including kinases, proteases, and epigenetic enzymes, is warranted. nih.govnih.gov

Agrochemistry: Isothiazoles are known for their use as fungicides, such as isotianil, which is active against rice blast. mdpi.com Evaluating the antifungal and antibacterial properties of this compound and its derivatives could lead to the development of new crop protection agents.

Materials Science: Heterocyclic compounds with nitro groups can possess interesting optical or electronic properties. Investigating applications in areas such as organic electronics, dyes, or as components of functional polymers could open up non-biological avenues of research.

| Potential Application Area | Rationale / Related Findings | Reference |

| Antiviral Agents | N-(5-nitrothiazol-2-yl)-carboxamido derivatives show potent inhibition of SARS-CoV-2 main protease. | bu.edu.egnih.govresearchgate.net |

| Anticancer Agents | Thiazole/thiadiazole carboxamides are being developed as c-Met kinase inhibitors for cancer treatment. | nih.govmdpi.com |

| Fungicides | The isothiazole core is a key component of commercial fungicides used in agriculture. | mdpi.com |

| Anti-inflammatory Agents | Certain isothiazole carboxylates have demonstrated anti-inflammatory activity. | mdpi.com |

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-nitroisothiazole-3-carboxylate, and how can reaction conditions be optimized to minimize byproducts?

Answer:

The synthesis typically involves nitration of methyl isothiazole-3-carboxylate intermediates. A general approach includes:

- Stepwise functionalization : Nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Catalytic optimization : Employing Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Byproduct mitigation : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can computational methods like molecular docking complement experimental studies to elucidate the bioactivity of this compound derivatives?

Answer:

- Target identification : Use docking software (e.g., AutoDock Vina) to screen derivatives against enzymes (e.g., MAPK kinases) based on structural homology .

- Binding affinity validation : Compare computational ΔG values with experimental IC₅₀ data from enzyme inhibition assays. Adjust force fields to account for nitro group electrostatic interactions .

Advanced: What strategies resolve discrepancies between crystallographic data and spectroscopic results during structure elucidation?

Answer:

- Multi-technique validation :

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility that might conflict with static crystal structures .

Intermediate: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification due to potential nitro compound volatility .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent uncontrolled reactions .

Advanced: How can regioselective functionalization of the isothiazole ring be achieved in derivatives of this compound?

Answer:

- Electrophilic substitution : Direct bromination or sulfonation at the 4-position using Br₂/FeBr₃ or SO₃/DMF, leveraging the nitro group’s meta-directing effect .

- Nucleophilic attack : Replace the methyl ester with hydrazides (e.g., hydrazine hydrate) under refluxing ethanol to yield hydrazide derivatives for pharmacological screening .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.